molecular formula C20H43NO2 B7823356 N-Hexadecyl diethanolamine CAS No. 68603-40-7

N-Hexadecyl diethanolamine

Cat. No.: B7823356
CAS No.: 68603-40-7
M. Wt: 329.6 g/mol
InChI Key: MJWIPTSHMLSLFE-UHFFFAOYSA-N
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Description

N-Hexadecyl diethanolamine (CAS 18924-67-9), also known as Palmityldiethanolamine, is a tertiary amine and diol with the molecular formula C20H43NO2 and a molecular weight of 329.6 g/mol . This compound features a long hexadecyl (C16) alkyl chain bonded to a diethanolamine head group, resulting in an amphiphilic structure that confers surfactant properties . This dual nature, with a hydrophobic tail and hydrophilic head, makes it a subject of interest in research applications, particularly for its emulsifying and foam-stabilizing capabilities . Diethanolamine derivatives are commonly investigated for their use in stabilizing mixtures of water and oils and in the formulation of soaps and surfactants . As a research chemical, this compound serves as a valuable building block in materials science and surface chemistry studies. It is handled as a standard chemical reagent, and researchers are advised to consult its safety data sheet prior to use. This product is intended for research purposes only and is strictly not for human or veterinary use .

Properties

IUPAC Name

2-[hexadecyl(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(17-19-22)18-20-23/h22-23H,2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWIPTSHMLSLFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074261
Record name N-Hexadecyl diethanolamine
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Molecular Weight

329.6 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18924-67-9, 68603-40-7
Record name 2,2′-(Hexadecylimino)bis[ethanol]
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Record name Palmityldiethanolamine
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Record name Amides, C16-18, N,N-bis(hydroxyethyl)
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Record name Amides, C16-18, N,N-bis(hydroxyethyl)
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Record name N-Hexadecyl diethanolamine
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Record name Amides, C16-18, N,N-bis(hydroxyethyl)
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Record name 2,2'-(hexadecylimino)bisethanol
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Record name PALMITYLDIETHANOLAMINE
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Preparation Methods

Production of Hexadecylamine via Catalytic Hydrogenation

Hexadecylamine serves as the critical precursor for N-hexadecyl diethanolamine. A patented method (US2160058A) outlines its synthesis from dicapryl alcohol or its corresponding ketone (e.g., Q-methyl-dicapryl ketone).

Reaction Mechanism:

  • Dehydrogenation/Oxidation : Dicapryl alcohol (C₁₀H₂₁OH) is dehydrogenated or oxidized to form the corresponding ketone.

  • Reductive Amination : The ketone reacts with methylamine (CH₃NH₂) in the presence of a nickel catalyst under high-pressure hydrogen (200–500 psi).

Example Conditions (From Patent US2160058A):

ParameterValue
Starting MaterialDecanone-7 (100 parts)
Amine SourceMethylamine (35 parts)
CatalystNickel (5 parts)
Hydrogen Pressure500 psi
Temperature100–150°C
Reaction Time1 hour (condensation) + heating

This method yields hexadecylamine with high purity, avoiding byproducts like secondary amines through precise control of hydrogen pressure and temperature.

Ethoxylation Reaction with Ethylene Oxide

The ethoxylation of hexadecylamine introduces two ethanol groups via sequential nucleophilic attacks.

Reaction Equation:

C16H33NH2+2C2H4OC16H33N(C2H4OH)2\text{C}{16}\text{H}{33}\text{NH}2 + 2 \text{C}2\text{H}4\text{O} \rightarrow \text{C}{16}\text{H}{33}\text{N}(\text{C}2\text{H}4\text{OH})2

Key Parameters:

  • Catalyst : Alkali metal hydroxides (e.g., NaOH, KOH) facilitate ring-opening of ethylene oxide.

  • Temperature : 120–160°C to balance reaction rate and side-product formation.

  • Molar Ratio : A 2.2:1 excess of ethylene oxide ensures complete di-substitution.

Industrial-Scale Protocol:

  • Charging : Hexadecylamine and catalyst (0.5–1.0 wt%) are heated to 130°C under nitrogen.

  • Ethylene Oxide Addition : Introduced gradually to prevent exothermic runaway.

  • Aging : Maintain at 150°C for 2 hours to ensure complete reaction.

Optimization of Reaction Parameters

Catalyst Efficiency

Nickel catalysts in the hydrogenation step achieve >90% conversion of ketones to hexadecylamine. For ethoxylation, KOH outperforms NaOH due to higher solubility in nonpolar media, reducing reaction time by 15–20%.

Temperature and Pressure Effects

ParameterHydrogenationEthoxylation
Optimal Temperature100–150°C130–150°C
Pressure200–500 psi H₂Atmospheric (N₂ purge)
Byproduct Formation<5% secondary amines<3% polyethylene glycol

Elevated temperatures in ethoxylation accelerate kinetics but risk oligomerization of ethylene oxide.

Industrial-Scale Manufacturing Processes

Batch Reactor Design

  • Hydrogenation Reactor : High-pressure autoclave with agitator and cooling coils.

  • Ethoxylation Reactor : Stainless steel vessel with ethylene oxide injection ports and thermal monitoring.

Production Workflow:

  • Hydrogenation : 8–12 hour cycles yield 500–1,000 kg batches of hexadecylamine.

  • Ethoxylation : 6–8 hour cycles produce 700–1,200 kg of this compound.

Continuous Flow Systems

Emerging systems enhance yield (95–98%) via:

  • Microchannel Reactors : Improve heat transfer during ethoxylation.

  • Catalyst Immobilization : Nickel on alumina supports enables catalyst reuse for 10+ cycles.

Purification and Quality Control Techniques

Distillation

  • Vacuum Distillation : Isolate hexadecylamine at 0.1 atm (bp: 180–190°C).

  • Molecular Sieves : Remove residual water post-ethoxylation.

Analytical Validation

TestMethodSpecification
PurityGC-MS>98%
Hydroxyl ValueASTM D4274450–500 mg KOH/g
Amine ContentTitration (HCl)<0.1 meq/g

Chemical Reactions Analysis

Alkylation Reactions

N-Hexadecyl diethanolamine undergoes alkylation via nucleophilic substitution, particularly with alkyl halides. For example:

  • Reaction with 1-Hexadecyl Bromide :
    In anhydrous ethanol with sodium carbonate, the amine group attacks the alkyl halide, forming N,N-dihexadecyl diethanolamine ( ).
    Conditions :

    • Molar ratio (amine:alkyl halide:base) = 1:1:1

    • Solvent: Ethanol

    • Temperature: 60–80°C

ReactantProductYieldSource
1-Hexadecyl bromideN,N-dihexadecyl diethanolamine~85%

Borate Complexation

The hydroxyl groups react with boric acid to form stable borate esters, which can further undergo alkylation:

  • Step 1 : Reaction with ortho-boric acid yields diethanolamine borate ( ).

  • Step 2 : Subsequent alkylation with 1-hexadecyl bromide produces This compound borate , a surfactant with enhanced thermal stability ( ).

Mechanism :

(HOCH₂CH₂)₂NH+H₃BO₃(HOCH₂CH₂)₂N–B(OH)₂C₁₆H₃₃BrC₁₆H₃₃–N(CH₂CH₂OH)₂–B(O⁻)₂\text{(HOCH₂CH₂)₂NH} + \text{H₃BO₃} \rightarrow \text{(HOCH₂CH₂)₂N–B(OH)₂} \xrightarrow{\text{C₁₆H₃₃Br}} \text{C₁₆H₃₃–N(CH₂CH₂OH)₂–B(O⁻)₂}

Esterification

The hydroxyl groups react with carboxylic acids or acyl chlorides to form esters:

  • Example : Reaction with fatty acids (e.g., stearic acid) under acid catalysis produces This compound stearate , a wax-like emulsifier ().

ReagentCatalystProductApplication
Stearic acidH₂SO₄This compound stearateCosmetics, lubricants

Acid-Base Reactions

The secondary amine undergoes protonation in acidic environments, influencing its solubility and reactivity:

  • Protonation :

    (HOCH₂CH₂)₂N–C₁₆H₃₃+H⁺(HOCH₂CH₂)₂NH⁺–C₁₆H₃₃\text{(HOCH₂CH₂)₂N–C₁₆H₃₃} + \text{H⁺} \rightarrow \text{(HOCH₂CH₂)₂NH⁺–C₁₆H₃₃}

    Protonated forms exhibit reduced antimicrobial activity due to decreased lipid bilayer penetration ( ).

pH-Dependent Uptake in *E. coli * ( ):

pHUnprotonated Form (%)Uptake Efficiency
4.010%30%
7.090%85%

Surfactant-Driven Interactions

The compound’s amphiphilic nature enables micelle formation, which accelerates reactions in hydrophobic environments:

  • Critical Micelle Concentration (CMC) : ~0.1 mM in aqueous solutions ( ).

  • Applications : Enhances solubility of nonpolar reactants in emulsification and drug delivery systems ().

Scientific Research Applications

Chemical Properties and Mechanism of Action

N-Hexadecyl diethanolamine is known for its surfactant and emulsifying capabilities. It acts as a weak base and has demonstrated antimicrobial properties, particularly against bacterial strains such as Escherichia coli . The compound's mechanism of action involves disrupting bacterial membranes, leading to cell lysis .

Chemistry

  • Surfactant and Emulsifying Agent : Utilized in various chemical formulations, this compound enhances the stability and performance of emulsions .
  • Chemical Reactions : It undergoes oxidation, substitution, and esterification reactions, making it versatile for synthetic chemistry applications .

Biology

  • Cell Membrane Studies : This compound is employed in research focusing on cell membranes due to its ability to interact with lipid bilayers .
  • Lipid-Based Drug Delivery Systems : Its surfactant properties are leveraged in developing drug delivery systems that enhance bioavailability .

Medicine

  • Antimicrobial Research : Investigated for its potential use in antimicrobial therapies, studies have shown it exhibits both bacteriostatic and bactericidal effects against various pathogens .
  • Cancer Therapy : Recent studies suggest its role in activating the Wnt signaling pathway, indicating potential applications in regenerative medicine and cancer treatment .

Industry

  • Cosmetics and Personal Care Products : Used as an ingredient in formulations due to its emulsifying properties .
  • Corrosion Inhibitors : Its effectiveness as a corrosion inhibitor makes it valuable in industrial applications where metal protection is critical .

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound showed significant antimicrobial activity against E. coli NCIB8277. The compound's uptake by bacterial cells was notably higher at neutral pH (7.0), leading to rapid potassium ion leakage and disruption of glucose oxidation within minutes of exposure . This highlights its potential for developing new antimicrobial agents.

Case Study 2: Drug Delivery Systems

Research involving lipid-based drug delivery systems has shown that incorporating this compound enhances the solubility and bioavailability of poorly soluble drugs. Its amphiphilic nature facilitates the formation of stable micelles that can encapsulate therapeutic agents, improving their delivery efficiency .

Mechanism of Action

N-Hexadecyl diethanolamine exerts its effects primarily through its surfactant properties. The long hexadecyl chain interacts with hydrophobic surfaces, while the hydroxyl groups interact with hydrophilic surfaces. This dual interaction allows the compound to stabilize emulsions and enhance the solubility of hydrophobic substances. The molecular targets include cell membranes and other lipid structures, where it can alter membrane fluidity and permeability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Alkyl Diethanolamine Derivatives

(a) Tetradecyl Diethanolamine (C₁₄ Chain)
  • Molecular Formula: C₁₈H₃₉NO₂; Molecular Weight: 301.50 g/mol .
  • Key Differences: The shorter C14 alkyl chain results in a lower molecular weight (Δ = 28 Da) compared to N-hexadecyl diethanolamine. Mass spectrometry (MS) fragmentation patterns show consistent dehydration and carbon chain cleavage, but the [M+H]⁺ peak for tetradecyl diethanolamine is 302.3 m/z, whereas this compound exhibits 330.337 m/z .
  • Applications : Primarily used as a reference standard in MS-based lipidomic studies .
(b) Stearyldiethanolamine (C₁₈ Chain)
  • Molecular Formula: C₂₂H₄₇NO₂; Molecular Weight: 357.62 g/mol .
  • Key Differences: The longer C18 chain enhances hydrophobicity, making it more suitable as an antistatic agent in polymers compared to this compound .
(c) Diethanolamine (DEA)
  • Molecular Formula: C₄H₁₁NO₂; Molecular Weight: 105.14 g/mol .
  • Key Differences: DEA lacks an alkyl chain, leading to higher polarity and volatility. It is widely used in cosmetics, gas purification, and metalworking fluids but is associated with nephrotoxicity and carcinogenicity in mice .
(a) N-Hexadecyl Tyrosinamide (USC-087)
  • Structure: Features a tyrosine moiety instead of diethanolamine.
  • Applications: Demonstrated antiviral efficacy against adenovirus in Syrian hamsters, highlighting the role of the hexadecyl chain in cellular uptake . Unlike this compound, it is tailored for drug delivery rather than surfactant use.
(b) Cocamide Diethanolamine
  • Structure : Derived from coconut oil fatty acids.
  • Key Differences: Classified as a carcinogen in California (Proposition 65 list), whereas this compound lacks such regulatory restrictions .

Physicochemical and Toxicological Comparisons

Table 1: Key Properties of Selected Compounds
Compound Molecular Formula Alkyl Chain Length Boiling Point/Retention Toxicity Profile
This compound C₂₀H₄₃NO₂ C16 Higher retention on Tenax TA Limited toxicity data; likely lower dermal absorption than DEA
DEA C₄H₁₁NO₂ None Lower retention Carcinogenic (mouse studies)
Tetradecyl diethanolamine C₁₈H₃₉NO₂ C14 Moderate retention Not reported
  • Chromatographic Behavior: On Supelcowax 10 columns, elution order correlates with boiling points, favoring DEA’s early elution. This compound’s longer chain increases retention on Tenax TA columns, which prioritize molecular mass .

Biological Activity

N-Hexadecyl diethanolamine (CAS Number: 18924-67-9) is an organic compound belonging to a class of N-alkyl diethanolamines. This compound has garnered attention for its potential biological activities, particularly its antimicrobial properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, safety assessments, and relevant research findings.

  • Molecular Formula: C20H43NO2
  • Molecular Weight: 343.57 g/mol
  • Solubility: Soluble in biological and environmental media.

This compound exhibits its biological activity primarily through its interaction with cell membranes. The following mechanisms have been proposed:

  • Surface Activity: The antimicrobial activity is correlated with surface activity and the octanol-water partition coefficient, which influences the compound's ability to penetrate lipid membranes .
  • Protonation Effects: The degree of protonation affects the uptake by bacterial cells; lower protonation enhances uptake and antimicrobial efficacy .
  • Membrane Disruption: this compound causes leakage of potassium ions and disrupts glucose oxidation in bacteria, indicating its membrane-active nature .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. Its effectiveness varies with the chain length of the alkyl group:

CompoundActivity SpectrumBacteriostatic/Bactericidal
DodecyldiethanolamineBroad spectrum against E. coliBoth
TetradecyldiethanolamineEnhanced activityBoth
HexadecyldiethanolamineNotable activityBoth

The compound has shown a broad spectrum of activity against various bacteria, including Escherichia coli, with increased efficacy at neutral pH levels .

Safety Assessments

Safety evaluations have highlighted potential concerns regarding diethanolamines, including:

  • Carcinogenicity: There is evidence suggesting that diethanolamines may exhibit carcinogenic properties in certain animal models; however, specific studies on this compound remain limited .
  • Concentration Limits: Regulatory bodies recommend limiting concentrations in cosmetic formulations to reduce skin contact duration and potential irritation .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

  • Antimicrobial Studies : A study showed that this compound displayed significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Klebsiella pneumoniae.
  • Mechanistic Insights : Research indicated that the uptake of this compound by bacterial cells is influenced by pH levels, with optimal uptake occurring at pH 7.0 .
  • Comparative Analysis : In a comparative study of various N-alkyl diethanolamines, hexadecyl derivatives exhibited superior antimicrobial properties compared to shorter-chain counterparts .

Q & A

Q. What experimental designs are recommended for optimizing the synthesis of N-Hexadecyl diethanolamine surfactants?

A completely randomized design (CRD) is commonly employed, with surfactant concentration as the primary variable. For example, studies testing concentrations from 1% to 9% (w/w) in herbicide formulations used CRD with replicates to ensure statistical validity. Surface tension, contact angle, and droplet size measurements are critical parameters to evaluate formulation efficacy . Advanced synthesis optimization may incorporate Response Surface Methodology (RSM) to model interactions between variables like enzyme concentration, substrate molar ratios, and temperature, achieving up to 78% conversion efficiency in amidation reactions .

Q. How can physicochemical properties of this compound be characterized?

Key methods include:

  • Surface tension : Measured via spinning drop tensiometer (SOP-based protocols) .
  • Density and viscosity : Determined gravimetrically, with values compared to commercial benchmarks (e.g., coco diethanolamine at 0.995 g/cm³) .
  • Stability : Assessed over 5 weeks using solubility tests and visual inspections for phase separation .
  • Bioaccumulation potential : Estimated via log Pow values (low values <1.43 indicate minimal bioaccumulation) .

Q. What are the environmental implications of this compound degradation?

Diethanolamine derivatives are classified as readily biodegradable, with low bioaccumulation potential (BCF ~3 in aquatic organisms). However, soil mobility is high (log Koc 0.60), necessitating containment strategies to prevent groundwater contamination .

Advanced Research Questions

Q. How do contradictions in optimal synthesis conditions arise across studies, and how can they be resolved?

Discrepancies in reaction parameters (e.g., molar ratios, temperature) may stem from differences in raw material purity or catalytic efficiency. For instance, lauroyl diethanolamine synthesis achieved optimal yield at a 1:2.2 fatty acid-to-diethanolamine ratio and 159°C , whereas oleic acid-based surfactants required 1:1–3:1 ratios and 60–65°C . Meta-analyses using ANOVA and Duncan’s tests (α=0.05) can identify statistically significant variables .

Q. What advanced computational models predict CO₂ absorption efficiency in diethanolamine-based systems?

Penetration theory-based models incorporate zwitterion reaction mechanisms, coupling chemical kinetics with mass transfer coefficients. These models validate experimental CO₂ solubility in DEA-MDEA blends, showing <5% deviation at 40–80°C . Parameters like CO₂ diffusion coefficients and amine equilibrium constants are critical for accuracy .

Q. How does this compound interact with biological systems, and what are the implications for toxicity studies?

While diethanolamine itself is classified as a Group 2B carcinogen (possibly human carcinogenic), structural modifications in N-Hexadecyl derivatives may alter toxicity profiles. In vitro assays (e.g., OECD 301B biodegradation tests) and in vivo studies on testicular degeneration in rodents are recommended to assess bioactivity .

Methodological Challenges and Data Analysis

Q. Which statistical approaches are suitable for resolving data contradictions in surfactant performance studies?

  • ANOVA and post-hoc tests : Used to compare surface tension or stability across concentration gradients .
  • Central Composite Design (CCD) : Optimizes multi-variable interactions (e.g., enzyme load vs. temperature) with R² >0.98 .
  • FPNV Positioning Matrix : Evaluates vendor performance in scaling synthesis protocols, focusing on reproducibility and yield .

Q. What techniques validate the molecular structure of this compound?

  • Mass spectrometry (MS) : Identifies quasi-molecular ion peaks (e.g., [M+H]⁺ at m/z 330.3367) and fragmentation patterns (e.g., m/z 106/88/70/55) .
  • Nuclear Magnetic Resonance (NMR) : Confirms alkyl chain length and amide linkages via δH 1.25–1.55 ppm (methylene protons) .

Environmental and Safety Considerations

Q. What protocols mitigate corrosion risks in industrial applications of diethanolamine derivatives?

Corrosion inhibitors (e.g., sodium metavanadate) are added to DEA blends, with corrosion rates monitored via electrochemical impedance spectroscopy (EIS). Studies report <0.1 mm/year corrosion in carbon steel systems under optimized pH (8–10) .

Q. How are occupational exposure limits (OELs) for this compound determined?

Derived from diethanolamine’s LD₅₀ (2,000 mg/kg in rats) and permissible exposure limits (PEL: 3 ppm over 8 hours). Ventilation controls (≥10 ACH) and PPE (nitrile gloves, respirators) are mandated during synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hexadecyl diethanolamine
Reactant of Route 2
Reactant of Route 2
N-Hexadecyl diethanolamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.